N-(6-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide
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Description
N-(6-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C19H16N4O3S and its molecular weight is 380.42. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound N-(6-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide is the p53 protein . This protein plays a crucial role in preventing cancer formation, thus acting as a tumor suppressor .
Mode of Action
This compound interacts with its target, the p53 protein, by inducing its activation . This activation leads to significant changes in the cell, including the induction of cell cycle arrest and apoptosis .
Biochemical Pathways
The compound this compound affects the p53 pathway . The activation of p53 leads to an increase in the levels of key mitochondrial proteins such as Bcl-2 and Bax . This alteration in protein levels results in the acceleration of the expression of caspases, which are crucial for the process of apoptosis .
Pharmacokinetics
The compound’s effectiveness against various cancer cell lines suggests that it has favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The action of this compound results in significant molecular and cellular effects. Specifically, it induces G2/M cell cycle arrest and apoptosis in treated cells . These effects are primarily due to the activation of the p53 protein and the subsequent changes in the levels of key mitochondrial proteins .
Biochemical Analysis
Biochemical Properties
N-(6-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide has been found to exhibit anti-cancer activity against various cancer cell lines . It interacts with key mitochondrial proteins such as Bcl-2 and Bax, altering their balance and resulting in apoptosis by accelerating the expression of caspases .
Cellular Effects
In cellular studies, this compound has been observed to induce G2/M cell cycle arrest . It also increases the levels of p53 in treated cells, which is a crucial protein in controlling cell cycle and preventing cancer .
Molecular Mechanism
The molecular mechanism of action of this compound involves the activation of p53, which regulates the equilibrium between rapid cell proliferation and apoptosis . This compound can be considered as a potential small-molecule activator of p53 .
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S/c1-12-8-16(22-26-12)18(24)23(11-13-4-3-7-20-10-13)19-21-15-6-5-14(25-2)9-17(15)27-19/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQURJKFDPRTOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.